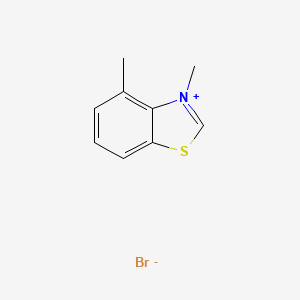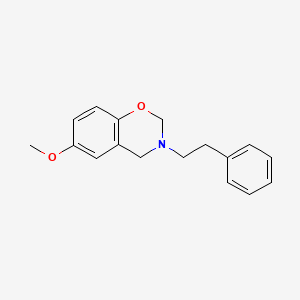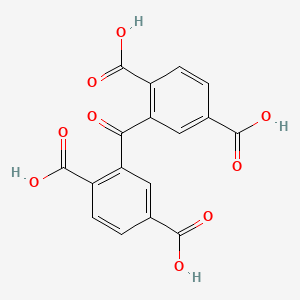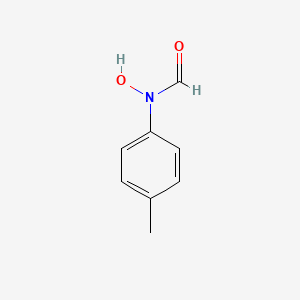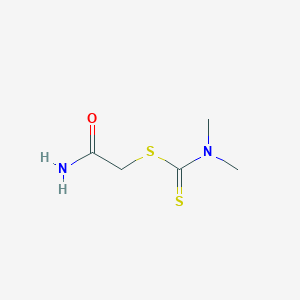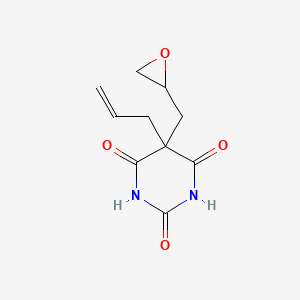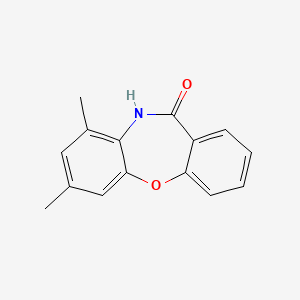
7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound belonging to the class of oxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. Common starting materials might include substituted benzene derivatives and appropriate reagents to form the oxazepine ring. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This might include optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of substituents on the aromatic ring or oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation, nitration, and sulfonation reactions typically use reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibenzoxazepine: A related compound with similar structural features.
Dimethylbenzoxazepine: Another derivative with different substitution patterns.
Benzoxazepine: A simpler analog with fewer substituents.
Uniqueness
7,9-Dimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is unique due to its specific substitution pattern and the presence of the oxazepine ring. This uniqueness might confer distinct chemical properties and biological activities compared to other similar compounds.
Properties
CAS No. |
140413-03-2 |
|---|---|
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2,4-dimethyl-5H-benzo[b][1,4]benzoxazepin-6-one |
InChI |
InChI=1S/C15H13NO2/c1-9-7-10(2)14-13(8-9)18-12-6-4-3-5-11(12)15(17)16-14/h3-8H,1-2H3,(H,16,17) |
InChI Key |
IAFXPIJYENPJFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC3=CC=CC=C3C(=O)N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



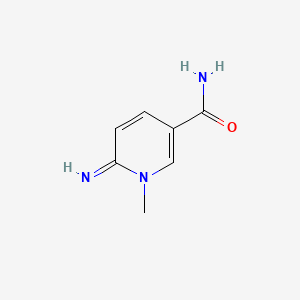
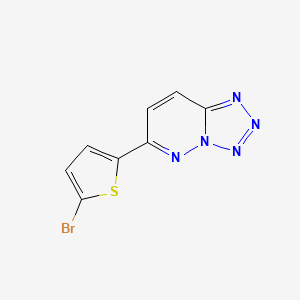
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
